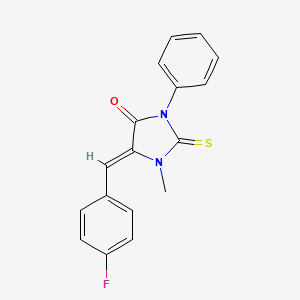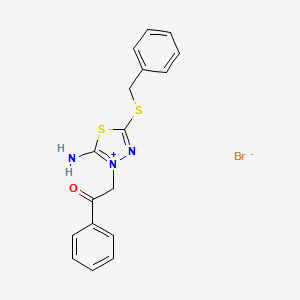
8-methyl-2-(3-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
説明
8-methyl-2-(3-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide belongs to a class of compounds known as quinolines, which are characterized by a fused ring structure combining a benzene ring and a pyridine ring. This compound is related to various quinoline derivatives studied for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions, such as the formal [3 + 2 + 1] cycloaddition of enaminones, aryl methyl ketones, and aryl amines, as described by Zhao et al. (2019) in their synthesis of 2,3-diaroyl quinolines (Zhao et al., 2019). Such methods enable the efficient construction of complex fused heterocycles.
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures with significant bioactive potential. The molecular structure is often characterized by intramolecular hydrogen bonds and specific substituents that enhance biological activity. For instance, Lord et al. (2009) studied the structure-activity relationship of quinoline-8-carboxamides, highlighting the importance of substituents and intramolecular hydrogen bonds (Lord et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including cyclization, acylation, and substitution, to yield a range of polycyclic heterocycles. Clayden et al. (2005) described the synthesis of diverse polycyclic heterocycles, including pyrrolopyridines and azaspirocyclic beta-lactams, from quinoline carboxamides (Clayden et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives vary based on their molecular structure and substituents. Shishkina et al. (2018) found polymorphic modifications in a quinoline derivative, demonstrating its potential as a hypertension remedy (Shishkina et al., 2018).
科学的研究の応用
Antibacterial and DNA-Gyrase Inhibition
Quinoline derivatives have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. A series of compounds, including those similar to the target chemical, demonstrated correlations between the inhibition of DNA gyrase and antibacterial potency, indicating their potential application in developing new antibacterial agents (Domagala et al., 1988).
Anion Recognition and Sensing
Dicationic derivatives of pyridine and quinoline have shown strong binding to anions in solution, with selectivity for specific anions like chloride. This property is crucial for developing sensors for detecting anions in various environmental and biological contexts (Dorazco‐González et al., 2010).
Fluorescent Anion Sensing in Water
Derivatives of quinoline, when modified, exhibit fluorescent quenching by anions in water, making them potential candidates for anion sensing in biological and environmental samples. This application is particularly relevant for detecting nucleotides and other biologically relevant anions (Dorazco‐González et al., 2014).
Synthesis of Complex Heterocyclic Structures
Research on quinoline derivatives involves the synthesis of complex heterocyclic structures, such as pyrano[3,2-h]quinolines, which are important for developing novel compounds with potential pharmacological activities (Khalil et al., 1991).
Development of Novel Inhibitors
Quinoline carboxamides have been explored as potent and selective inhibitors for enzymes like the ataxia telangiectasia mutated (ATM) kinase, demonstrating their potential in therapeutic applications, especially in cancer research (Degorce et al., 2016).
特性
IUPAC Name |
8-methyl-2-pyridin-3-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-6-4-9-18-19(22(27)25-14-17-8-2-3-11-24-17)12-20(26-21(15)18)16-7-5-10-23-13-16/h2-13H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLMFYDJUGMZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4618176.png)
![3-[(5-nitro-2-furyl)methylene]-1,4-dioxan-2-one](/img/structure/B4618181.png)
![2-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4618192.png)
![N-(2-ethylphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4618204.png)

![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]butanamide](/img/structure/B4618215.png)
![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzonitrile](/img/structure/B4618221.png)
![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4618224.png)


![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B4618238.png)
![2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B4618243.png)
![2-[4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4618281.png)
![N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B4618289.png)